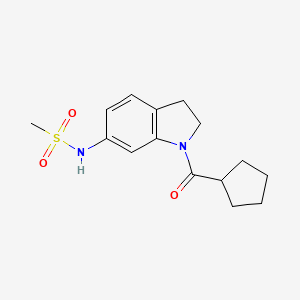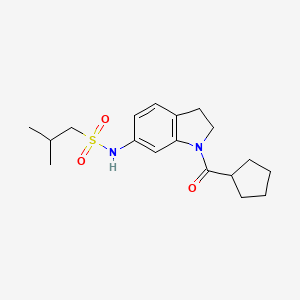![molecular formula C19H22N2O3S2 B6536461 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide CAS No. 1040658-62-5](/img/structure/B6536461.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide” is a complex organic compound that contains a thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S . The structure of “this compound” would be a complex arrangement of these basic structures.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide binds to transition metals through coordination chemistry, forming a complex with the metal. It has been shown to bind to proteins, and this binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential in drug design, as it has been shown to bind to certain proteins and has been used to develop novel drugs. However, the exact biochemical and physiological effects of this compound are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its ability to form complexes with transition metals makes it a useful ligand for coordination chemistry. However, it is not yet known what the exact biochemical and physiological effects of this compound are, and this limits its potential applications in drug design.
Zukünftige Richtungen
For research on N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide include further investigation into its potential in drug design. Further research into the biochemical and physiological effects of this compound could lead to the development of novel drugs. Additionally, further research into the coordination chemistry of this compound could lead to the development of new catalysts and ligands for organic synthesis. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it binds to proteins.
Synthesemethoden
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide is synthesized through a reaction of thiophene-2-carbonyl with cyclohexanesulfonamide in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide, and a base such as triethylamine is added to catalyze the reaction. The reaction is quenched with an acid such as hydrochloric acid, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide has been studied as a potential ligand for coordination chemistry. It has been shown to form complexes with transition metals such as cobalt, nickel, and copper, and can be used to synthesize a variety of coordination compounds. This compound has also been studied for its potential in drug design, as it has been shown to bind to certain proteins and has been used to develop novel drugs.
Eigenschaften
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h4,7-9,12-13,16,20H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDHVFZCJVJEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
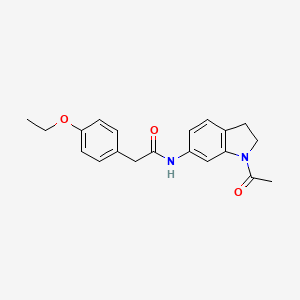

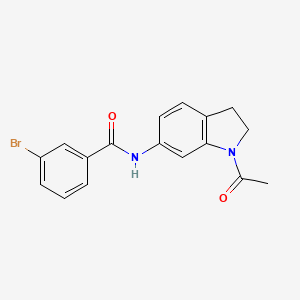





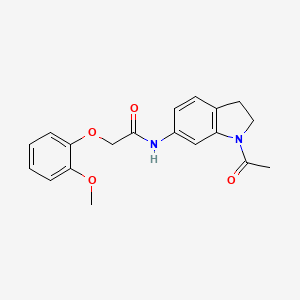
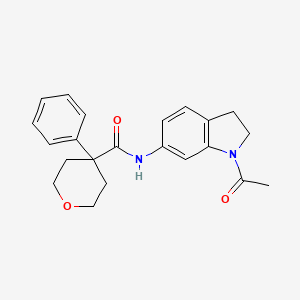
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)
